(3,4-Dinitrophenyl)(morpholino)methanone

Übersicht

Beschreibung

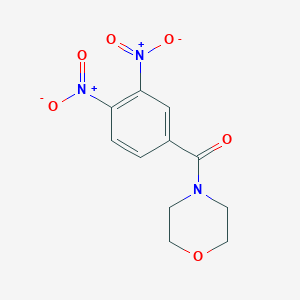

(3,4-Dinitrophenyl)(morpholino)methanone is an organic compound characterized by the presence of a dinitrophenyl group and a morpholino group attached to a methanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dinitrophenyl)(morpholino)methanone typically involves the reaction of 3,4-dinitrobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a controlled temperature to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher efficiency and yield, with considerations for cost-effectiveness and environmental impact.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the morpholino group, leading to the formation of N-oxide derivatives.

Reduction: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: N-oxide derivatives of the morpholino group.

Reduction: Amino derivatives of the dinitrophenyl moiety.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

| Reagent | Role |

|---|---|

| 3,4-Dinitrobenzoyl chloride | Electrophile |

| Morpholine | Nucleophile |

| Triethylamine | Base |

| Dichloromethane | Solvent |

Biological Activities

(3,4-Dinitrophenyl)(morpholino)methanone exhibits diverse biological activities that make it valuable for research and potential therapeutic applications.

Antimicrobial Properties

Research indicates that compounds with dinitrophenyl groups possess significant antimicrobial activity. For instance:

- Target Organism: Mycobacterium tuberculosis (Mtb)

- Mechanism: Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is attributed to its ability to modulate signaling pathways associated with inflammation.

Cytotoxicity and Anticancer Potential

The compound has shown promise in cancer research:

- Mechanism: Induces apoptosis in various cancer cell lines via activation of caspase pathways and generation of reactive oxygen species (ROS).

- Selectivity: Targets cancerous cells while sparing normal cells.

Antimicrobial Activity Against Mtb

A study demonstrated that derivatives of dinitrophenyl compounds inhibited the growth of Mycobacterium tuberculosis, showcasing the potential for developing new antimicrobial agents targeting resistant strains.

Cytotoxicity in Cancer Cells

In vitro assays revealed that this compound induces apoptosis in several cancer cell lines, indicating its potential as an anticancer agent. The selective targeting of cancer cells presents opportunities for therapeutic development.

Wirkmechanismus

The mechanism of action of (3,4-Dinitrophenyl)(morpholino)methanone involves its interaction with molecular targets such as enzymes and receptors. The dinitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The morpholino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

(2,4-Dinitrophenyl)(morpholino)methanone: Similar structure but with nitro groups at different positions on the phenyl ring.

(3,4-Dinitrophenyl)(piperidino)methanone: Similar structure but with a piperidino group instead of a morpholino group.

Comparison:

(3,4-Dinitrophenyl)(morpholino)methanone: is unique due to the specific positioning of the nitro groups and the presence of the morpholino group, which can influence its chemical reactivity and biological interactions differently compared to its analogs.

(2,4-Dinitrophenyl)(morpholino)methanone: may exhibit different reactivity due to the different positions of the nitro groups, affecting its electron distribution and steric hindrance.

(3,4-Dinitrophenyl)(piperidino)methanone: may have different binding properties and biological activities due to the presence of the piperidino group, which has different steric and electronic properties compared to the morpholino group.

Biologische Aktivität

(3,4-Dinitrophenyl)(morpholino)methanone, a compound with the CAS number 65003-28-3, has garnered attention in scientific research due to its diverse biological activities. This article aims to synthesize existing knowledge about its biological properties, mechanisms of action, and potential applications in pharmacology and medicine.

Chemical Structure and Properties

The structure of this compound features a dinitrophenyl moiety attached to a morpholine ring through a methanone linkage. This configuration contributes to its reactivity and biological interactions. The presence of nitro groups enhances the compound's electrophilicity, making it a potential candidate for various biochemical applications.

Antimicrobial Properties

Research indicates that compounds containing dinitrophenyl groups exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of dinitrophenyl compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is attributed to the compound's ability to modulate signaling pathways associated with inflammation .

Cytotoxicity and Anticancer Potential

The compound has shown promise in cancer research. In vitro assays revealed that this compound induces apoptosis in various cancer cell lines. Its cytotoxic effects are mediated through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death . Notably, it was observed that the compound selectively targets cancerous cells while sparing normal cells.

The biological activities of this compound can be attributed to its interaction with specific cellular targets:

- Enzyme Inhibition : The dinitrophenyl group can interact with nucleophilic sites on enzymes, leading to inhibition of their activity. This is particularly relevant in inflammatory pathways where enzymes like cyclooxygenase are involved.

- Receptor Modulation : The compound may bind to various receptors involved in cellular signaling, altering their activity and downstream effects.

- DNA Interaction : Preliminary studies suggest that this compound can intercalate into DNA, affecting replication and transcription processes.

Case Studies

- Antimicrobial Activity Against Mtb :

- Cytotoxicity in Cancer Cells :

Data Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,4-dinitrophenyl)(morpholino)methanone, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution between 3,4-dinitrobenzoyl chloride and morpholine. A protocol analogous to the synthesis of (3,4-dichlorophenyl)(morpholino)methanone involves reacting the acyl chloride with morpholine in a polar aprotic solvent (e.g., THF) under inert conditions. Purification via flash column chromatography (silica gel, gradient elution with hexane/EtOAc) is recommended, yielding ~95% purity .

- Critical Parameters : Temperature control (0–25°C) and stoichiometric excess of morpholine (1.2–1.5 equiv) minimize side reactions. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 hexane/EtOAc).

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- Analytical Approach :

- ¹H NMR : Expect signals for the morpholine ring protons (δ 3.4–3.7 ppm, multiplet) and aromatic protons from the dinitrophenyl group (δ 7.5–8.5 ppm, coupling patterns dependent on substitution).

- ¹³C NMR : Key peaks include the carbonyl carbon (δ ~168 ppm), morpholine carbons (δ 45–70 ppm), and aromatic carbons (δ 120–140 ppm). Compare with analogous compounds like (3,4-dichlorophenyl)(morpholino)methanone (¹³C δ 168.0 for carbonyl) .

- Validation : Use DEPT-135 to distinguish CH₃/CH₂ groups and HSQC for C-H correlation.

Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?

- Procedure : Test mixed solvents like ethanol/water or dichloromethane/hexane. For similar morpholino methanones, ethanol/water (4:1) yielded crystals with >99% purity. Slow cooling (0.5°C/min) enhances crystal formation .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dinitrophenyl group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insight : The electron-withdrawing nitro groups activate the aromatic ring for NAS but introduce steric hindrance. Computational modeling (DFT) can predict preferred attack sites. For example, in (3,4-dichlorophenyl) analogs, regioselective substitution occurs at the less hindered C5 position .

- Experimental Design :

- Perform kinetic studies with varying nucleophiles (e.g., amines, alkoxides).

- Use HPLC to track substituent distribution (e.g., C5 vs. C6 products) .

Q. What strategies can resolve contradictions in spectral data (e.g., unexpected NOESY correlations) for this compound derivatives?

- Resolution Workflow :

Confirm sample purity via HPLC-MS.

Re-examine NMR acquisition parameters (e.g., solvent deuteration, temperature).

Perform X-ray crystallography to unambiguously assign structure, as done for (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone .

Q. How can computational methods predict the biological activity of this compound against kinase targets?

- Approach :

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The morpholino group may form hydrogen bonds with hinge-region residues (e.g., Met793).

- QSAR Modeling : Correlate nitro group topology (Hammett σ constants) with IC₅₀ values from enzyme inhibition assays .

Eigenschaften

IUPAC Name |

(3,4-dinitrophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O6/c15-11(12-3-5-20-6-4-12)8-1-2-9(13(16)17)10(7-8)14(18)19/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZLWWJIFPMIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516135 | |

| Record name | (3,4-Dinitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65003-28-3 | |

| Record name | (3,4-Dinitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.